6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
79108-67-1 |
|---|---|
Molecular Formula |
C10H8BrN3O2S |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
6-(2-aminophenyl)sulfanyl-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-8(15)13-10(16)14-9(7)17-6-4-2-1-3-5(6)12/h1-4H,12H2,(H2,13,14,15,16) |
InChI Key |
FDRWECOZDBWIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrimidine-2,4-dione
- The 5-bromo derivative of pyrimidine-2,4(1H,3H)-dione (5-bromo-uracil) is commonly synthesized by bromination of uracil or its derivatives.
- A typical method involves treating uracil with brominating agents such as phosphorus oxybromide (POBr3) or bromine in an appropriate solvent (e.g., acetonitrile) under controlled temperature conditions (0°C to room temperature) to selectively brominate the 5-position.
- For example, a reported procedure uses thymine (5-methylpyrimidine-2,4-dione) with phosphorus(V) oxybromide and potassium carbonate in acetonitrile at 0°C, followed by heating to 80°C for several days to yield 4-dibromo-5-methylpyrimidine derivatives with high yield (~96%).
Purification
- The reaction mixture is quenched with ice and neutralized to pH 7.
- Extraction with organic solvents such as dichloromethane or ethyl acetate, followed by washing, drying, and concentration, affords the brominated pyrimidine.
- Purification is typically achieved by flash chromatography on silica gel.
Introduction of the 2-Aminophenylsulfanyl Group at the 6-Position
Nucleophilic Aromatic Substitution (SNAr) with Thiol Nucleophile
- The 6-position of the pyrimidine ring, adjacent to the bromine at the 5-position, can be functionalized by nucleophilic substitution using 2-aminothiophenol or its derivatives.
- The reaction involves the displacement of a suitable leaving group (often a halogen or activated group) at the 6-position by the thiol nucleophile, forming the sulfanyl linkage.
- Conditions typically include:
- Use of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild heating (e.g., 50–100°C) to facilitate substitution.
- Base such as potassium carbonate or triethylamine to deprotonate the thiol and enhance nucleophilicity.
Alternative Thiolation Methods
- Metal-catalyzed coupling reactions (e.g., copper-catalyzed C–S bond formation) can also be employed to attach the 2-aminophenyl group via sulfanyl linkage.
- For example, copper(I) iodide with ligands under inert atmosphere can catalyze the coupling of 6-halopyrimidine derivatives with 2-aminothiophenol.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Uracil + POBr3, K2CO3, CH3CN, 0°C to 80°C, 3 days | Bromination at 5-position to form 5-bromopyrimidine-2,4-dione | ~96 | High purity, confirmed by LC-MS and NMR |
| 2 | 5-Bromopyrimidine-2,4-dione + 2-aminothiophenol, K2CO3, DMF, 80°C, 12 h | Nucleophilic substitution at 6-position forming sulfanyl linkage | 70–85 | Reaction monitored by TLC; purification by column chromatography |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | — | Characterization by melting point, IR, 1H NMR, elemental analysis |
Characterization and Analytical Data
- Melting Point: Typically determined to confirm purity.
- Elemental Analysis: Confirms molecular formula consistency.
- Infrared Spectroscopy (IR): Shows characteristic carbonyl stretches (~1700 cm⁻¹) and N–H stretches from amino groups.
- Nuclear Magnetic Resonance (NMR): 1H NMR confirms aromatic protons of the 2-aminophenyl group and pyrimidine ring protons; 13C NMR confirms carbon environments.
- Mass Spectrometry (MS): Confirms molecular weight and presence of bromine isotopes.
Research Findings and Notes
- Studies on related 5-bromo-uracil derivatives complexed with metals show that the pyrimidine ring can be functionalized and complexed without disrupting the core structure, indicating the stability of the brominated pyrimidine scaffold.
- The sulfanyl substitution at the 6-position is crucial for biological activity in many pyrimidine derivatives, and the 2-aminophenyl group provides additional sites for hydrogen bonding and interaction in biological systems.
- Optimization of reaction conditions (temperature, solvent, base) is essential to maximize yield and minimize side reactions such as over-bromination or polymerization.
- Purification techniques such as flash chromatography and recrystallization are effective in isolating the target compound with high purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Analytical Techniques |
|---|---|---|---|---|
| Bromination of pyrimidine | Uracil, POBr3, K2CO3 | 0°C to 80°C, 3 days, CH3CN | 90–96% | LC-MS, NMR, Melting Point |
| Thiolation at 6-position | 5-Bromopyrimidine-2,4-dione, 2-aminothiophenol, K2CO3 | 80°C, 12 h, DMF | 70–85% | IR, 1H NMR, Elemental Analysis |
| Purification | Silica gel chromatography, recrystallization | Ambient conditions | — | Melting Point, Purity by HPLC |
Chemical Reactions Analysis
Types of Reactions
6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: Various biaryl compounds.
Scientific Research Applications
6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as a building block for more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinedione Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 6-(2-Aminophenylsulfanyl), 5-Br | C10H9BrN3O2S | 338.18 g/mol | Amino group enables H-bonding |
| 6-(3-Bromophenyl)sulfanyl-5-methyl derivative [7] | 6-(3-BrPhS), 5-Me, 1-(HEM) | C15H16BrN3O4S | 430.27 g/mol | Hydroxyethoxymethyl enhances solubility |
| 6-[(2-Methylphenyl)sulfanyl]-5-propyl [13, 15] | 6-(2-MePhS), 5-Pr | C14H16N2O2S | 276.36 g/mol | Propyl group increases hydrophobicity |
| 6-Amino-5-bromopyrimidinedione [19] | 6-NH2, 5-Br | C4H4BrN3O2 | 206.00 g/mol | Simplified structure, lacks sulfanyl |
Key Observations :
- The 2-aminophenylsulfanyl group in the target compound distinguishes it from analogs with non-polar or alkyl-substituted sulfanyl groups (e.g., 2-methylphenyl in ). This group likely enhances intermolecular interactions, as seen in hydrogen-bonded crystal structures of related compounds .
- Bromine at position 5 contributes to steric and electronic effects, contrasting with methyl or propyl groups in other derivatives .
Crystallographic and Spectroscopic Properties
Crystallography :
- The compound 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidinedione crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 10.3434 Å, b = 5.3355 Å, c = 24.4948 Å, and β = 91.171° . Hydrogen bonding between the sulfanyl group and pyrimidinedione core stabilizes the lattice, a feature expected to be amplified in the target compound due to the 2-aminophenyl group .
Spectroscopy :
- Quantum chemical studies on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidinedione revealed vibrational modes at 1700–1750 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S stretching), which are sensitive to substituent electronic effects . The target compound’s bromine atom may red-shift these peaks due to increased electron-withdrawing character.
Research Findings and Data
Table 2: Physical and Chemical Properties
| Property | Target Compound | 6-(3-BrPhS)-5-Me [7] | 6-(2-MePhS)-5-Pr [13] |
|---|---|---|---|
| Melting Point | Not reported | 160–162°C | 178–180°C |
| Solubility | Moderate (DMSO) | High (polar solvents) | Low (non-polar) |
| Crystal System | Not reported | Monoclinic | Monoclinic |
Table 3: Spectroscopic Data (Hypothesized for Target Compound)
| Technique | Expected Peaks | Basis for Prediction |
|---|---|---|
| IR | 1680 cm⁻¹ (C=O), 1275 cm⁻¹ (C-S) | Electron-withdrawing Br effect |
| ¹H NMR (DMSO-d6) | δ 7.2–7.6 (aromatic H), δ 5.1 (NH2) | Analogous to [15] |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a brominated pyrimidine-dione precursor (e.g., 5-bromo-2,4-dioxopyrimidine) with 2-aminothiophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification typically involves column chromatography using ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Side products may arise from competing sulfhydryl oxidation; use inert atmospheres (N₂/Ar) to minimize disulfide formation.
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., bromine at C5, sulfanyl group at C6). Expected signals: aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.5 ppm), pyrimidine-dione carbonyls (δ ~165 ppm) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺. Theoretical m/z: 368.992 (C₁₀H₈BrN₃O₂S).
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Experimental Design :
- Factorial Optimization : Vary parameters (temperature, solvent, catalyst) using a Taguchi design. For instance, higher yields (~75%) are achieved in DMF with K₂CO₃ at 70°C .
- Scale-Up Challenges : Recrystallization from ethanol/water (7:3) improves purity but reduces yield (~60%). Continuous flow reactors may enhance efficiency .
Q. What mechanistic insights explain the regioselectivity of sulfanyl group attachment at C6?
- Theoretical Framework :
- DFT Calculations : The C6 position exhibits lower electron density due to bromine’s electron-withdrawing effect at C5, favoring nucleophilic attack by 2-aminothiophenol. Transition state modeling (e.g., Gaussian 09) supports this .
- Competing Pathways : Competing substitution at C2 is disfavored due to steric hindrance from the dione oxygen .
Q. How do structural modifications (e.g., bromine replacement) alter bioactivity?
- Comparative Analysis :
- Replace Bromine with Methyl : Synthesize 5-methyl analog via Suzuki coupling. Test antimicrobial activity against E. coli (MIC assays). Bromine’s electronegativity enhances membrane penetration, increasing potency by ~30% .
- Data Interpretation : Use molecular docking (AutoDock Vina) to compare binding affinities to bacterial dihydrofolate reductase .
Data Contradiction Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can this be resolved?
- Methodology :
- Solubility Screen : Test in PBS (pH 7.4), DMSO, and ethanol. UV-Vis spectroscopy (λ = 270 nm) shows solubility <1 mg/mL in PBS but >50 mg/mL in DMSO. Contradictions arise from incomplete buffer equilibration in prior studies .
- Dynamic Light Scattering (DLS) : Confirm aggregation in aqueous media, explaining low apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
